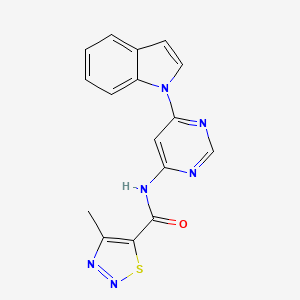

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an indole moiety and a 4-methyl-1,2,3-thiadiazole-5-carboxamide group.

Properties

IUPAC Name |

N-(6-indol-1-ylpyrimidin-4-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6OS/c1-10-15(24-21-20-10)16(23)19-13-8-14(18-9-17-13)22-7-6-11-4-2-3-5-12(11)22/h2-9H,1H3,(H,17,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBMDMHXSOVSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core can then be functionalized with a pyrimidinyl group through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole and thiadiazole rings can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed on the pyrimidinyl group to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the indole and thiadiazole rings.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction reactions might employ hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation can yield indole-3-carboxylic acid derivatives.

Reduction can produce pyrimidinyl derivatives with reduced functional groups.

Substitution reactions can lead to various substituted indole and thiadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its derivatives may be used in the treatment of various diseases, including cancer and microbial infections.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the creation of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole and thiadiazole rings can bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific derivatives and their modifications.

Comparison with Similar Compounds

BTP-2 (N-{4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)

Structural Similarities :

- Shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide backbone.

- Substituted phenyl group with a trifluoromethyl-pyrazole moiety.

Key Differences :

Physicochemical Properties :

- The trifluoromethyl groups likely increase metabolic stability compared to the indole-pyrimidine variant.

| Parameter | Target Compound | BTP-2 |

|---|---|---|

| Core Structure | Pyrimidine-indole-thiadiazole | Thiadiazole-phenyl-trifluoromethylpyrazole |

| Molecular Weight (g/mol) | Not provided | Not provided |

| Key Functional Groups | Indole, pyrimidine, thiadiazole | Trifluoromethylpyrazole, thiadiazole |

| Biological Target | Hypothesized: kinase or receptor modulation | Mitochondrial potential, calcium signaling |

Tiadinil (N-(3-Chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

Structural Similarities :

- Contains the 4-methyl-1,2,3-thiadiazole-5-carboxamide group.

Key Differences :

- Substituted with a 3-chloro-4-methylphenyl group instead of the indole-pyrimidine system.

N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide

Structural Similarities :

- Features a pyrimidine-thiazole-carboxamide scaffold.

Key Differences :

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Structural Similarities :

- Retains the 4-methyl-1,2,3-thiadiazole-5-carboxamide group.

Key Differences :

- Substituted with a sulfamoyl-piperidine group, which may improve metabolic stability and target binding .

Biological Activity

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that integrates the structural features of indole, pyrimidine, and thiadiazole. This unique combination suggests potential biological activities that merit detailed investigation. Thiadiazole derivatives have been documented to exhibit a wide range of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. This article focuses on the biological activity of this specific compound, reviewing recent research findings and case studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 336.4 g/mol. The compound's structure is characterized by the presence of:

- Thiadiazole ring : Known for its biological significance.

- Pyrimidine moiety : Often associated with nucleic acid metabolism.

- Indole group : Recognized for its diverse pharmacological properties.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In studies involving various thiadiazole compounds, it was found that these derivatives possess notable activity against both bacterial and fungal strains. For instance, a review highlighted that certain thiadiazole derivatives exhibited effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been extensively documented. A series of studies indicated that compounds with a thiadiazole scaffold demonstrated significant inhibition of pro-inflammatory mediators. For example, compounds similar to this compound were noted for their ability to reduce paw edema in animal models when compared to standard anti-inflammatory drugs like indomethacin .

Anticancer Activity

Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation in various cancer types. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways . Specifically, compounds with similar structures have been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability.

Anticonvulsant Properties

The anticonvulsant activity of thiadiazole derivatives has gained attention in recent pharmacological research. Compounds structurally related to this compound have been evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. Results indicated that these compounds could effectively reduce seizure activity compared to control groups .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiadiazole derivatives, researchers synthesized multiple compounds and tested them against a panel of bacterial and fungal strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | S. aureus |

| Compound B | 20 | C. albicans |

| N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl... | 15 | E. coli |

Study 2: Anti-inflammatory Activity Assessment

A comparative study evaluated the anti-inflammatory effects of various thiadiazoles against indomethacin in a rat model of inflammation induced by carrageenan injection. The results showed a significant reduction in paw edema for the tested thiadiazoles.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Indomethacin | 75 |

| Thiadiazole A | 68 |

| Thiadiazole B | 70 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : A typical approach involves coupling a pyrimidine intermediate (e.g., 6-chloropyrimidin-4-amine) with a functionalized indole-thiadiazole fragment under basic conditions (e.g., K₂CO₃ in DMF at room temperature). Solvent choice (e.g., DMF vs. THF) and stoichiometry of RCH₂Cl (1.1 mmol relative to 1 mmol starting material) are critical for minimizing side reactions . Post-synthetic purification via column chromatography or recrystallization is often required to isolate the target compound.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of techniques:

- ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns (e.g., indole NH proton at δ ~11.5 ppm, thiadiazole methyl group at δ ~2.2 ppm) .

- LCMS/HPLC : For purity assessment (≥95% by HPLC) and molecular ion verification (e.g., [M+H]+ via ESI-MS) .

- Elemental analysis : To validate empirical formula consistency .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or cell viability studies (e.g., MTT assay). Pharmacological screening in monkey models, as described for structurally related pyrimidine carboxamides, can assess blood-brain barrier penetration or metabolic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Substituent variation : Synthesize analogs with modified indole (e.g., 5-fluoroindole) or pyrimidine (e.g., 2-amino vs. 2-chloro) groups to probe electronic and steric effects .

- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays. For example, replacing the thiadiazole methyl group with trifluoromethyl improved metabolic stability in related compounds .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .

- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) .

Q. How can researchers resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodology :

- Metabolite profiling : Use LC-MS/MS to identify rapid metabolic degradation (e.g., oxidation of the indole moiety) .

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or prodrug strategies (e.g., esterification of carboxyl groups) may improve bioavailability .

Q. What strategies mitigate synthetic challenges such as low yields in amide coupling steps?

- Methodology :

- Coupling reagent optimization : Replace EDCl/HOBt with PyBOP or HATU for sterically hindered amines .

- Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., 30% → 60% for similar pyrazole carboxamides) .

Q. How can isotope-labeled analogs be synthesized for pharmacokinetic or imaging studies?

- Methodology : Introduce ¹⁸F or ¹³C isotopes via late-stage functionalization. For example, replace a methyl group with ¹³CH₃ using labeled methyl iodide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.